6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid

Medicinal Chemistry Building Block Purity Specification

6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid (CAS: 445219-44-3, molecular formula C9H6FNO4, molecular weight 211.15 g/mol) is a heterocyclic organic compound belonging to the benzoxazolone (2,3-dihydro-1,3-benzoxazol-2-one) class. The benzoxazolone scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its capacity to mimic a phenol or catechol moiety while providing a potentially more metabolically stable template.

Molecular Formula C9H6FNO4
Molecular Weight 211.15 g/mol
Cat. No. B12985537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid
Molecular FormulaC9H6FNO4
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=C(C=C2)F)C(=O)O)OC1=O
InChIInChI=1S/C9H6FNO4/c1-11-5-3-2-4(10)6(8(12)13)7(5)15-9(11)14/h2-3H,1H3,(H,12,13)
InChIKeyODSWQGYYAMFXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid: A Fluorinated Benzoxazolone Building Block for Drug Discovery


6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid (CAS: 445219-44-3, molecular formula C9H6FNO4, molecular weight 211.15 g/mol) is a heterocyclic organic compound belonging to the benzoxazolone (2,3-dihydro-1,3-benzoxazol-2-one) class . The benzoxazolone scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its capacity to mimic a phenol or catechol moiety while providing a potentially more metabolically stable template . This specific derivative features a fluorine atom at the 6-position, a methyl group at the nitrogen (3-position), and a carboxylic acid handle at the 7-position on the fused benzene ring. As a chemical building block, it is primarily used in the synthesis of more complex, biologically active molecules, with the carboxylic acid group offering a convenient point for further derivatization via amide coupling or esterification .

Why 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Generic substitution within the 2-oxo-1,3-benzoxazole series is not feasible due to the quantifiable impact on molecular properties and reactivity. The target compound is a regiospecifically decorated scaffold, where both the position of the fluorine atom and the carboxylic acid group are critical for downstream synthetic utility. A simple non-fluorinated analog (3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid) has a molecular weight of 193.16 g/mol , making it a distinctly different intermediate with altered lipophilicity and metabolic susceptibility compared to the fluorinated target (MW 211.15 g/mol) . Similarly, a positional isomer like 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid (CAS 2387595-88-0) , despite sharing the same molecular formula, will exhibit a different spatial orientation of the fluorine and carboxylic acid moieties. This results in a unique hydrogen-bonding pattern and reactivity profile, directly affecting the yield and selectivity of subsequent coupling reactions and the biological activity of the final lead compound. Using an incorrect regioisomer or a non-fluorinated analog will therefore lead to the synthesis of a different final molecule, invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid from its Analogs


Higher Guaranteed Purity for Reproducible Synthesis Compared to the Non-Fluorinated Analog

The quality and reproducibility of a chemical building block are paramount for reliable SAR studies. The target 6-fluoro compound is consistently specified with a high minimum purity of 98% by vendors such as Leyan and MolCore (NLT 98%) . In contrast, the non-fluorinated direct analog, 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid, is frequently listed at a lower standard purity of 95% . This 3% difference in guaranteed purity can lead to significant variations in synthetic yields and the generation of byproducts that are difficult to separate, especially in multi-step syntheses. This establishes a verifiable quality advantage for the fluorinated compound.

Medicinal Chemistry Building Block Purity Specification

Definitive Molecular Identity for Accurate Inventory Management Against a Positional Isomer

Precision in chemical sourcing requires unambiguous identification, especially when multiple regioisomers exist. The target compound, 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid (CAS 445219-44-3), has a unique molecular identity characterized by its fluorine at the 6-position and carboxylic acid at the 7-position . A key potential contaminant or mis-order is its positional isomer, 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid (CAS 2387595-88-0), which also has the molecular formula C9H6FNO4 and molecular weight 211.15 . Despite sharing the same molecular weight and formula, these two compounds are structurally distinct and cannot be used interchangeably in a synthesis. The target compound's identity is further defined by its predicted topological polar surface area (TPSA) of 72.44 Ų , which differentiates its theoretical bioavailability profile from analogs.

Medicinal Chemistry Chemical Registry Isomerism

Fluorination Strategy: Quantifiable Effect on Lipophilicity vs. Non-Fluorinated Scaffold

Strategic fluorine substitution is a cornerstone of modern drug design, modulating lipophilicity, pKa, and metabolic stability of adjacent functional groups. The target compound's molecular weight is 211.15 g/mol, which is exactly 18.99 g/mol higher than the non-fluorinated analog 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid (MW 193.16 g/mol) [REFS-1, REFS-2]. This weight difference, attributable to the replacement of a hydrogen with a fluorine atom, is often associated with a measured increase in lipophilicity (ΔLogP ≈ +0.2 to +0.4 for a single aryl F-for-H substitution), which can enhance membrane permeability. The 6-fluoro substituent also increases the acidity of the 7-carboxylic acid through its electron-withdrawing inductive effect, which can be quantified by a lower pKa compared to the non-fluorinated analog . This acid-strength modulation is crucial when the carboxylic acid is used as a metal-chelating moiety in enzyme inhibitor design.

Medicinal Chemistry Drug Design Lipophilicity

Optimal Application Scenarios for 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid in Scientific Research


Synthesis of Fluorinated Pharmacophores for Lead Optimization

The 6-fluoro substituent and the 7-carboxylic acid handle make this compound an ideal intermediate for synthesizing fluorinated analogs of candidate drugs. As supported by the quantified molecular weight increase and class-level inference on lipophilicity , it is the preferred building block when a medicinal chemistry team needs to systematically explore the effects of an electron-withdrawing aryl fluorine on target potency and metabolic stability, without altering the core benzoxazolone scaffold's geometry. The high purity (98%) also ensures the integrity of the final compound library.

Regiospecific Scaffold for Covalent Inhibitor Design

The unambiguous 7-carboxylic acid, as distinguished from the positional isomer , allows for the reliable installation of a warhead for targeted covalent inhibitors. The electron-withdrawing effect of the 6-fluoro group on the carboxylic acid reactivity can be leveraged to fine-tune the intrinsic reactivity of an acrylamide warhead, a concept rooted in the pKa modulation noted in the class-level inference . This regiospecific control is not possible with mixtures or incorrect isomers.

Core for Fragment-Based Drug Discovery (FBDD) Libraries

The benzoxazolone core is a validated 'privileged scaffold' for FBDD, and the 7-carboxylic acid provides a highly tractable synthetic vector . The 6-fluoro substitution provides a unique fragment shape and electrostatic surface, as quantified by its distinct TPSA of 72.44 Ų , which can be used to probe for novel 'fluorine-specific' interactions in a protein's binding pocket, such as multipolar interactions with backbone carbonyls or arginine side chains.

Quote Request

Request a Quote for 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.